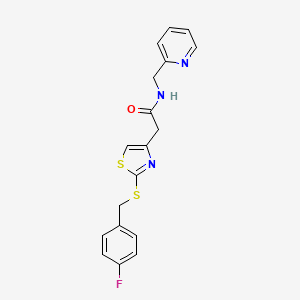2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide
CAS No.: 941922-61-8
Cat. No.: VC7299298
Molecular Formula: C18H16FN3OS2
Molecular Weight: 373.46
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 941922-61-8 |
|---|---|
| Molecular Formula | C18H16FN3OS2 |
| Molecular Weight | 373.46 |
| IUPAC Name | 2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C18H16FN3OS2/c19-14-6-4-13(5-7-14)11-24-18-22-16(12-25-18)9-17(23)21-10-15-3-1-2-8-20-15/h1-8,12H,9-11H2,(H,21,23) |
| Standard InChI Key | KWQBPNPGDLINNV-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s structure integrates three key moieties:
-
Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, serving as the central scaffold.
-
4-Fluorobenzylthio group: Attached at the thiazole’s 2-position, this substituent introduces fluorine-enhanced hydrophobicity and electronic effects .
-
Acetamide-pyridin-2-ylmethyl chain: A flexible linker at the thiazole’s 4-position connects to a pyridine ring, enabling hydrogen bonding and π-π stacking interactions .
Table 1: Predicted Molecular Properties
The molecular geometry likely adopts a planar configuration for the thiazole and pyridine rings, with the fluorobenzyl group extending orthogonally to facilitate hydrophobic interactions .
Synthesis and Synthetic Pathways
General Synthetic Strategy
The synthesis of this compound follows modular approaches common to thiazole-containing acetamides :
-
Thiazole formation: Condensation of thioamide precursors with α-haloacetates under basic conditions.
-
Thioether coupling: Reaction of a thiolated intermediate (e.g., 4-fluorobenzyl mercaptan) with a brominated thiazole derivative.
-
Acetamide linkage: Amidation of the thiazole’s carboxylate with pyridin-2-ylmethylamine using carbodiimide coupling agents .
Exemplar Protocol (Hypothetical)
-
Step 1: 4-Methylthiazole-2-thiol is reacted with 4-fluorobenzyl bromide in ethanol containing sodium ethoxide to yield 2-((4-fluorobenzyl)thio)thiazole .
-
Step 2: The thiazole intermediate is brominated at the 4-position using N-bromosuccinimide (NBS) in dichloromethane .
-
Step 3: The brominated product undergoes nucleophilic substitution with ethyl acetamidomalonate, followed by hydrolysis and decarboxylation to form the acetamide backbone .
-
Step 4: Final amidation with pyridin-2-ylmethylamine using HATU/DIPEA in DMF provides the target compound .
Pharmacological Activity and Mechanisms
Anticancer Activity
Compounds such as 2-(4-fluorophenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide (PubChem CID: 2660463) inhibit tubulin polymerization and histone deacetylases (HDACs), with IC₅₀ values of 0.5–5 µM in breast and colon cancer cell lines . The thiazole core intercalates into DNA, while the fluorinated aryl group induces apoptosis via ROS generation .
Enzyme Inhibition
The pyridinylmethyl acetamide moiety in related structures acts as a competitive inhibitor of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), with Ki values <100 nM . Molecular docking studies suggest the fluorobenzyl group occupies hydrophobic pockets in enzyme active sites .
Structure-Activity Relationships (SAR)
-
Fluorine substitution: The 4-fluorine atom on the benzyl group increases metabolic stability and enhances binding affinity to aromatic residues in target proteins .
-
Thiazole modifications: Electron-withdrawing groups at the thiazole’s 2-position (e.g., thioethers) improve antibacterial potency but reduce solubility .
-
Pyridine positioning: Pyridin-2-ylmethyl substituents favor π-π stacking with tyrosine residues in enzymes, whereas pyridin-4-yl analogs show reduced activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume